

# Physical and chemical properties of Benzyl 3-tosyloxyazetidine-1-carboxylate

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## Compound of Interest

Compound Name: *Benzyl 3-tosyloxyazetidine-1-carboxylate*

Cat. No.: *B113318*

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## An In-Depth Technical Guide to Benzyl 3-tosyloxyazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Benzyl 3-tosyloxyazetidine-1-carboxylate** is a heterocyclic organic compound that holds potential as a key intermediate in medicinal chemistry and drug discovery. Its strained azetidine ring, coupled with the versatile tosylate leaving group and the benzyl carbamate protecting group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known physical and chemical properties of **Benzyl 3-tosyloxyazetidine-1-carboxylate**, its synthesis, and its potential applications in research and development.

### Physicochemical Properties

Quantitative experimental data for **Benzyl 3-tosyloxyazetidine-1-carboxylate** is not extensively available in public literature. However, based on available information and the properties of its precursor, Benzyl 3-hydroxyazetidine-1-carboxylate, we can infer some of its characteristics.

Table 1: Physical and Chemical Properties of **Benzyl 3-tosyloxyazetidine-1-carboxylate**

Property	Value	Source
Molecular Formula	C <sub>18</sub> H <sub>19</sub> NO <sub>5</sub> S	Supplier Data
Molecular Weight	361.41 g/mol	Supplier Data
CAS Number	939759-24-7	Supplier Data
Purity	Typically ≥95%	[1]
Physical State	Not explicitly stated, likely a solid	Inferred from precursor
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water.	Inferred from structure

Table 2: Physical and Chemical Properties of the Precursor, Benzyl 3-hydroxyazetidine-1-carboxylate

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>3</sub>	[2]
Molecular Weight	207.23 g/mol	[2]
CAS Number	128117-22-6	[2]
Physical State	Solid, White powder	[3]
Solubility	Soluble in organic solvents, poorly soluble in water	[3]

## Synthesis of Benzyl 3-tosyloxyazetidine-1-carboxylate

The synthesis of **Benzyl 3-tosyloxyazetidine-1-carboxylate** is typically achieved through the tosylation of its precursor, Benzyl 3-hydroxyazetidine-1-carboxylate. This reaction involves the activation of the hydroxyl group with tosyl chloride in the presence of a base.

## Experimental Protocol: Tosylation of Benzyl 3-hydroxyazetidine-1-carboxylate

This protocol is adapted from general tosylation procedures for alcohols.

Materials:

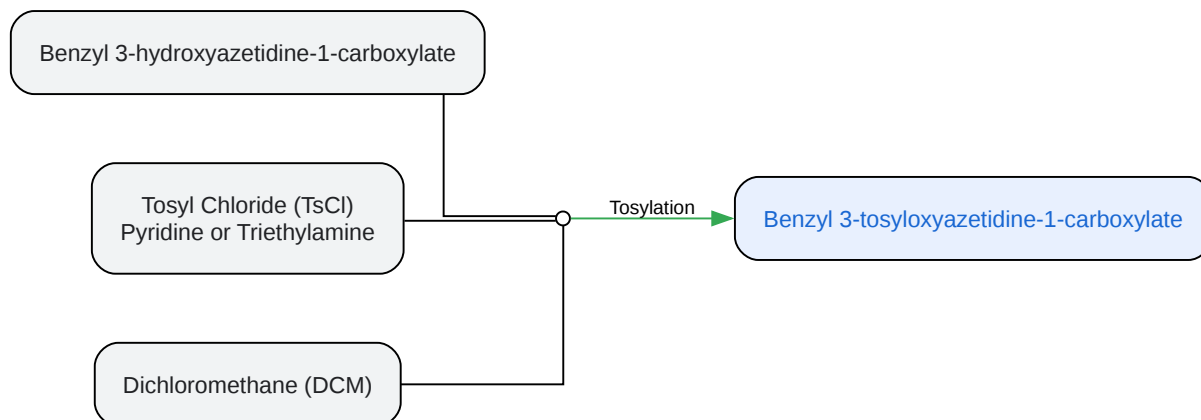
- Benzyl 3-hydroxyazetidine-1-carboxylate
- Tosyl chloride (TsCl)
- Pyridine or Triethylamine ( $\text{Et}_3\text{N}$ )
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Magnetic stirrer and stir bar
- Round-bottom flask
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Base:** Add pyridine or triethylamine (1.5-2 equivalents) to the stirred solution.
- **Addition of Tosyl Chloride:** Slowly add a solution of tosyl chloride (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO<sub>3</sub> solution.
- **Extraction:** Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2-3 times).
- **Washing:** Combine the organic layers and wash with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure **Benzyl 3-tosyloxyazetidine-1-carboxylate**.

## Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of **Benzyl 3-tosyloxyazetidine-1-carboxylate**.



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Caption: Synthetic route for **Benzyl 3-tosyloxyazetidine-1-carboxylate**.

## Reactivity and Applications in Drug Development

**Benzyl 3-tosyloxyazetidine-1-carboxylate** is a valuable intermediate in organic synthesis, primarily due to the presence of the tosylate group, which is an excellent leaving group. This allows for nucleophilic substitution reactions at the C3 position of the azetidine ring, enabling the introduction of a wide variety of functional groups.

The azetidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize the 3-position of the azetidine ring makes this compound a key starting material for the synthesis of novel drug candidates. Potential applications include the development of inhibitors for various enzymes and receptors, where the azetidine moiety can serve as a rigid scaffold to orient functional groups for optimal binding.

## Safety and Handling

Detailed safety and handling information for **Benzyl 3-tosyloxyazetidine-1-carboxylate** is not readily available. However, based on the reactivity of similar compounds and general laboratory safety practices, the following precautions should be taken:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Ventilation:** Handle the compound in a well-ventilated area, preferably in a fume hood.
- **Inhalation and Contact:** Avoid inhaling dust or vapors and prevent contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
- **Storage:** Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

## Conclusion

**Benzyl 3-tosyloxazetidine-1-carboxylate** is a promising building block for the synthesis of novel organic molecules with potential applications in drug discovery and development. While detailed experimental data on its physical and chemical properties are limited in the public domain, its synthesis from the corresponding hydroxy precursor is straightforward. The reactivity of the tosylate group opens up a wide range of possibilities for chemical transformations, making it a valuable tool for medicinal chemists. Further research into the properties and applications of this compound is warranted to fully explore its potential in the development of new therapeutic agents.

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